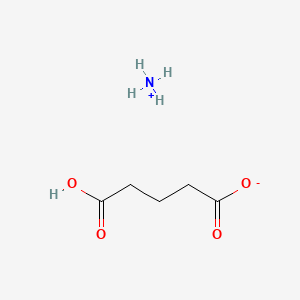
Ammonium hydrogen glutarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium hydrogen glutarate is a chemical compound that consists of ammonium and hydrogen glutarate ions. It is a derivative of glutaric acid, which is a five-carbon dicarboxylic acid. This compound is known for its role in various biochemical and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium hydrogen glutarate can be synthesized through the neutralization of glutaric acid with ammonium hydroxide. The reaction typically occurs under mild conditions, with the glutaric acid being dissolved in water and then slowly adding ammonium hydroxide until the desired pH is reached. The solution is then evaporated to obtain the solid this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and crystallization techniques helps in the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Ammonium hydrogen glutarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glutaric acid and other by-products.
Reduction: Under specific conditions, it can be reduced to form different derivatives.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various metal salts can be used for substitution reactions.
Major Products
The major products formed from these reactions include glutaric acid, its derivatives, and various substituted glutarates.
Scientific Research Applications
Ammonium hydrogen glutarate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It plays a role in metabolic studies, particularly in the tricarboxylic acid (TCA) cycle.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: It is used in the production of biodegradable polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ammonium hydrogen glutarate involves its participation in biochemical pathways. It acts as an intermediate in the TCA cycle, where it is converted to other metabolites. The compound interacts with enzymes such as glutamate dehydrogenase, facilitating the conversion of glutamate to α-ketoglutarate and vice versa .
Comparison with Similar Compounds
Similar Compounds
Alpha-ketoglutarate: A key intermediate in the TCA cycle, similar in structure but with different functional groups.
Glutaric acid: The parent compound of ammonium hydrogen glutarate, with two carboxylic acid groups.
Ammonium glutarate: A related compound where both carboxylic acid groups are neutralized by ammonium ions.
Uniqueness
This compound is unique due to its specific role in biochemical pathways and its ability to participate in various chemical reactions. Its dual functionality as both an ammonium salt and a glutarate derivative makes it versatile in research and industrial applications.
Properties
CAS No. |
29750-34-3 |
|---|---|
Molecular Formula |
C5H11NO4 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
azanium;5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C5H8O4.H3N/c6-4(7)2-1-3-5(8)9;/h1-3H2,(H,6,7)(H,8,9);1H3 |
InChI Key |
GKGYMXPRDRXIIL-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CC(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















